3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Description

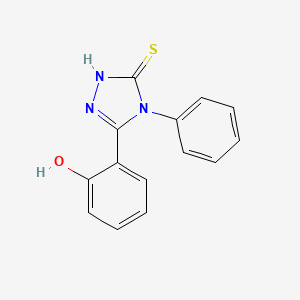

3-(2-Hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a triazole-thione core substituted with a 2-hydroxyphenyl group at position 3 and a phenyl group at position 4 (Figure 1). The triazole ring system is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidative properties . The presence of the thione (-C=S) group enhances its reactivity, enabling interactions with biological targets or participation in tautomeric equilibria (thione ↔ thiol) . The 2-hydroxyphenyl substituent introduces strong electron-donating effects, which may influence solubility, stability, and pharmacological activity.

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-12-9-5-4-8-11(12)13-15-16-14(19)17(13)10-6-2-1-3-7-10/h1-9,18H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPECQRMMGCXRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161684 | |

| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81518-26-5 | |

| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81518-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-hydroxyphenyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081518265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzohydrazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound may also interact with cellular enzymes and receptors, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Fluorophenyl Derivatives

- 3-(4-Fluorophenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione (): Substitution of the 2-hydroxyphenyl group with a 4-fluorophenyl introduces an electron-withdrawing fluorine atom.

Methoxy-Substituted Derivatives

- 3-(3,4-Dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione (Compound 9, ):

Methoxy groups at positions 3 and 4 on the phenyl ring provide electron-donating effects, though weaker than the hydroxyl group in the target compound. N-Acylation and S-methylation of this derivative yielded compounds with retained anti-inflammatory activity, suggesting that steric and electronic modifications at the triazole-thione core are tolerable for bioactivity .

Methylthio Derivatives

- The trimethoxyphenyl substituent further contributes to electronic diversity, which could modulate anticancer or antimicrobial activity .

Spectroscopic Properties

Key spectral data for triazole-thiones include:

- IR Spectroscopy : The C=S stretch typically appears near 1228–1250 cm⁻¹ (e.g., compound 6c in : 1228 cm⁻¹) . The hydroxyl group in the target compound would show a broad O-H stretch ~3200–3600 cm⁻¹.

- ¹H NMR : Aromatic protons of the 2-hydroxyphenyl group would resonate near δ 6.8–7.5 ppm, while the NH proton of the triazole ring appears as a singlet near δ 9.7–10.0 ppm (cf. δ 9.79 ppm for compound 6c) .

Anti-Inflammatory Activity

- Compound 9 derivatives () exhibited anti-inflammatory activity, suggesting that triazole-thiones with electron-rich aryl groups are promising leads .

- S-Substituted Derivatives (): Antioxidative activity was observed in S-alkylated analogs, indicating that modifications to the thione group can enhance redox modulation .

Antimicrobial Potential

Tautomerism and Stability

The thione-thiol tautomerism observed in oxadiazole-thiones () is relevant to triazole-thiones. Computational studies indicate a preference for the thione form (stabilized by ~9–12 kcal/mol), which dominates in both gas and aqueous phases . This tautomeric preference may influence the target compound’s interactions with enzymes or receptors.

Biological Activity

3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring with a hydroxyl group and phenyl substituents, which contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of 284.34 g/mol. The presence of the hydroxyl group enhances its electron-donating ability, while the triazole ring's electron-withdrawing nature influences its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-hydroxybenzohydrazide with phenyl isothiocyanate under basic conditions. Common solvents include ethanol or methanol at elevated temperatures to facilitate the reaction .

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds have been evaluated using standard methods .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| This compound | Bacillus cereus | TBD |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, it has been observed to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 at certain concentrations .

Table 2: Cytokine Modulation by this compound

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 100 | 40 |

| IL-6 | 80 | 30 |

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value of approximately 27 µM against breast cancer cell lines .

Table 3: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 6.2 |

| T47D (Breast) | 27.3 |

Case Studies

A recent study evaluated the biological activity of several triazole derivatives including our compound of interest. It was found that modifications in the substituents on the triazole ring significantly influenced both antimicrobial and anticancer activities. The study concluded that compounds with hydroxyl groups exhibited enhanced biological profiles compared to their non-hydroxylated counterparts .

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require higher temperatures.

- Catalysts : Acidic (HCl) or basic (NaOH) conditions influence tautomeric equilibrium, affecting product distribution .

Q. Table 1: Comparative Synthesis Conditions

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12 h | 65–75 | ≥95% | |

| Oxidative Desulfurization | I₂ in DMF, 80°C, 6 h | 80–85 | ≥98% |

How can conflicting crystallographic and computational data on the tautomeric forms of this compound be resolved?

Answer:

The compound exhibits thione-thiol tautomerism, leading to discrepancies between X-ray crystallography (solid-state) and DFT calculations (solution-phase).

Q. Methodological Approaches :

- X-ray Crystallography : Use SHELX software for refinement to confirm the dominant tautomer in the solid state. For example, confirms the thione form via C=S bond lengths (1.68–1.70 Å) .

- Computational Studies : Employ B3LYP/6-31G(d) basis sets to model solution-phase behavior. shows thiol tautomer stabilization in polar solvents due to hydrogen bonding .

Q. Resolution Strategy :

- Cross-Validation : Compare experimental IR (C=S stretch at ~1250 cm⁻¹) with computed vibrational spectra .

- Solvent-Dependent NMR : Monitor ¹H NMR shifts (e.g., NH proton at δ 12–14 ppm for thiol form) in DMSO-d₆ vs. CDCl₃ .

What advanced spectroscopic techniques are recommended for unambiguous structural characterization?

Answer:

Beyond basic IR and NMR, employ:

- 2D NMR (HSQC, HMBC) : Resolves aromatic proton coupling and confirms triazole-thione connectivity .

- X-ray Photoelectron Spectroscopy (XPS) : Validates sulfur oxidation states (binding energy ~163 eV for C=S) .

- Raman Spectroscopy : Distinguishes thione (C=S at ~550 cm⁻¹) from thiol (S-H at ~2550 cm⁻¹) forms .

Q. Table 2: Key Spectroscopic Markers

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| ¹³C NMR | C=S signal at ~170 ppm | |

| XPS | S 2p₃/₂ peak at 163.2 eV | |

| FT-IR | N-H stretch at 3200–3400 cm⁻¹ |

How do substituent modifications impact the biological activity of this triazole-thione scaffold?

Answer:

The 2-hydroxyphenyl and phenyl groups modulate bioactivity through electronic and steric effects:

- Antimicrobial Activity : Mannich base derivatives (e.g., 5a and 5b in ) show enhanced antifungal activity (IC₅₀: 15–25 μg/mL) due to increased lipophilicity and hydrogen-bonding capacity .

- Anticancer Potential : Introduction of electron-withdrawing groups (e.g., -CF₃) improves binding to methionine aminopeptidase II, as seen in (IC₅₀: 65.1 μg/mL) .

Q. Contradiction Analysis :

- Bulkier Substituents : While enhancing target affinity, they may reduce solubility (e.g., 3,4,5-trimethoxyphenyl derivatives in require DMSO for dissolution) .

What computational strategies are optimal for predicting the reactivity and thermodynamic stability of this compound?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps (e.g., ΔE = 4.2 eV in ), correlating with redox stability .

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict tautomeric preferences .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(S) → σ*(N-N) in ) to explain resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.